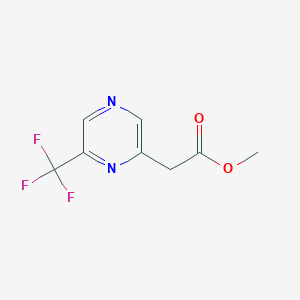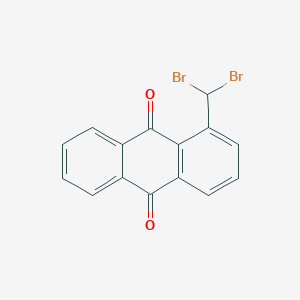
1-(Dibromomethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dibromomethyl group attached to the anthracene-9,10-dione structure. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and photophysical studies .
Preparation Methods
The synthesis of 1-(Dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination processes with controlled reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1-(Dibromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Photochemical Reactions: Due to its aromatic nature, the compound can participate in photochemical reactions, which are useful in photophysical studies.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Dibromomethyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments for various industrial applications.
Photophysical Studies: Employed in studies related to triplet-triplet annihilation photon upconversion, which is important for developing new materials with enhanced optical properties.
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets through its dibromomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(Dibromomethyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but lacks the dione functionality.
1-(Methylamino)anthracene-9,10-dione: Contains a methylamino group instead of a dibromomethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Properties
CAS No. |
91323-96-5 |
|---|---|
Molecular Formula |
C15H8Br2O2 |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
1-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)11-7-3-6-10-12(11)14(19)9-5-2-1-4-8(9)13(10)18/h1-7,15H |
InChI Key |
UGFOAHLZPRDWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


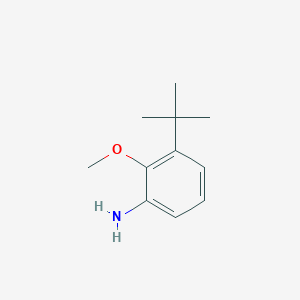
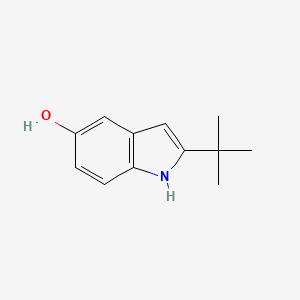

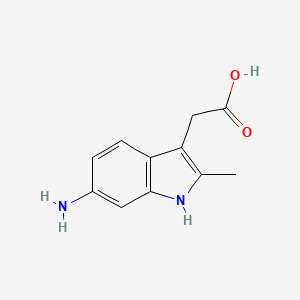
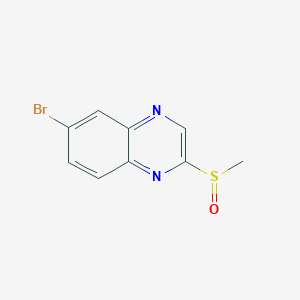
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)


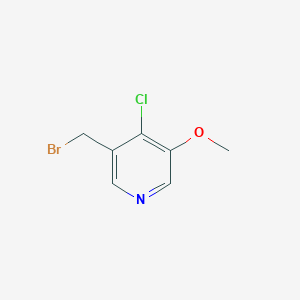
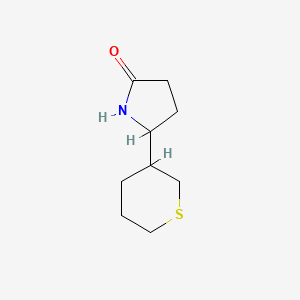
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
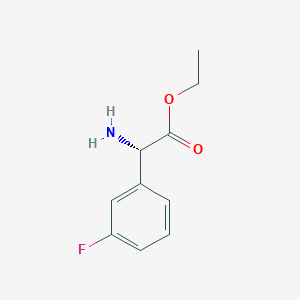
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)
